molecular formula C12H18FNO B13340845 (2-Fluoro-3-(pentan-3-yloxy)phenyl)methanamine

(2-Fluoro-3-(pentan-3-yloxy)phenyl)methanamine

Cat. No.: B13340845
M. Wt: 211.28 g/mol
InChI Key: PPZMXQBXRRLVAK-UHFFFAOYSA-N
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Description

(2-Fluoro-3-(pentan-3-yloxy)phenyl)methanamine is an organic compound that belongs to the class of aromatic amines It features a fluorine atom and a pentan-3-yloxy group attached to a phenyl ring, with a methanamine group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-3-(pentan-3-yloxy)phenyl)methanamine typically involves multiple steps:

    Starting Material: The synthesis begins with a fluorinated benzene derivative.

    Ether Formation: The pentan-3-yloxy group is introduced via an etherification reaction, often using a suitable alkyl halide and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3-(pentan-3-yloxy)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

(2-Fluoro-3-(pentan-3-yloxy)phenyl)methanamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may serve as a ligand in biochemical assays or as a precursor for bioactive molecules.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Fluoro-3-(pentan-3-yloxy)phenyl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, while the fluorine atom may enhance the compound’s binding affinity and selectivity. The pentan-3-yloxy group can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    (2-Fluoro-3-(trifluoromethyl)phenyl)methanamine: This compound features a trifluoromethyl group instead of a pentan-3-yloxy group, which can significantly alter its chemical properties and applications.

    (3-Fluoro-2-(propan-2-yloxy)phenyl)methanamine: The propan-2-yloxy group in this compound makes it structurally similar but with different steric and electronic effects.

Uniqueness

(2-Fluoro-3-(pentan-3-yloxy)phenyl)methanamine is unique due to its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity. The presence of the pentan-3-yloxy group can enhance its lipophilicity and potentially improve its pharmacokinetic properties.

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

(2-fluoro-3-pentan-3-yloxyphenyl)methanamine

InChI

InChI=1S/C12H18FNO/c1-3-10(4-2)15-11-7-5-6-9(8-14)12(11)13/h5-7,10H,3-4,8,14H2,1-2H3

InChI Key

PPZMXQBXRRLVAK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC1=CC=CC(=C1F)CN

Origin of Product

United States

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